6-Chloro-9-methylpurine chemical properties and structure
6-Chloro-9-methylpurine chemical properties and structure
An In-Depth Technical Guide to 6-Chloro-9-methylpurine: Properties, Synthesis, and Applications in Drug Discovery
Introduction
6-Chloro-9-methylpurine is a synthetically derived heterocyclic compound belonging to the purine family. While not a naturally occurring molecule, it has established itself as a cornerstone intermediate in medicinal chemistry and organic synthesis. Its strategic importance lies in the reactive chlorine atom at the C6 position of the purine scaffold, which serves as a versatile chemical handle for introducing a wide array of functional groups. This reactivity allows chemists to systematically modify the purine core, generating extensive libraries of novel compounds for biological screening. Researchers in drug development frequently utilize 6-Chloro-9-methylpurine as a key starting material for the synthesis of potential therapeutics, including kinase inhibitors, antiviral agents, and novel central nervous system modulators.[1][2] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and critical role in the development of new medicines.
Chemical Structure and Physicochemical Properties
The foundational structure of 6-Chloro-9-methylpurine consists of a pyrimidine ring fused to an imidazole ring, which is the characteristic purine core. A chloro group is substituted at the C6 position, and a methyl group is attached to the N9 nitrogen atom.
Caption: Chemical Structure of 6-Chloro-9-methylpurine.
The key physicochemical properties of 6-Chloro-9-methylpurine are summarized in the table below, providing essential data for its handling and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅ClN₄ | [3][4] |
| Molecular Weight | 168.58 g/mol | [3][4] |
| CAS Number | 2346-74-9 | [3] |
| Appearance | Pale yellow or off-white solid | [1][5] |
| Melting Point | 129-134 °C | [5] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [5] |
| SMILES | CN1C=NC2=C1N=CN=C2Cl | [3][6] |
| InChIKey | UEZNSCCMEMUEMO-UHFFFAOYSA-N | [3] |
Spectroscopic and Analytical Profile
The identity and purity of 6-Chloro-9-methylpurine are routinely confirmed using a combination of spectroscopic techniques. The following data are characteristic of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is a primary tool for structural confirmation. The spectrum is simple and distinctive, showing the methyl protons and the two aromatic protons on the purine ring system.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 9.15 | Singlet | 1H | Purine H-2 | [1] |
| 8.72 | Singlet | 1H | Purine H-8 | [1] |
| 3.72 | Singlet | 3H | N9-CH₃ | [1] |
| Solvent: DMSO-d₆ |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) typically shows a prominent protonated molecular ion [M+H]⁺.
-
ESI-MS: m/z 169.1 [M+H]⁺[1]
Infrared (IR) Spectroscopy
The IR spectrum of 6-Chloro-9-methylpurine would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include C=N stretching within the purine ring, C-H stretching from the methyl and aromatic groups, and C-Cl stretching. While specific peak data is not consistently reported across general databases, its parent compound, 6-chloropurine, shows characteristic absorptions that would be similar.[7]
Synthesis and Reaction Mechanism
6-Chloro-9-methylpurine is most commonly synthesized via the direct methylation of 6-chloropurine. The reaction proceeds through the deprotonation of the purine N9-H by a strong base, followed by nucleophilic attack of the resulting purine anion on an electrophilic methyl source like iodomethane.
Caption: General workflow for the synthesis of 6-Chloro-9-methylpurine.
Experimental Protocol: Synthesis of 6-Chloro-9-methylpurine[1]
This protocol is adapted from established literature procedures.
Materials:
-
6-chloro-9H-purine (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.5 eq)
-
Iodomethane (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Petroleum ether
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-chloro-9H-purine (e.g., 3.00 g, 20.0 mmol) and anhydrous THF (100 mL).
-
Deprotonation: Cool the resulting solution to 0°C using an ice bath. Add 60% sodium hydride (e.g., 1.2 g, 30.0 mmol) in small portions. Stir the mixture at 0°C for 30 minutes. Causality Note: Performing this step at 0°C controls the exothermic reaction of NaH with the solvent and substrate, preventing side reactions. Anhydrous conditions are critical as NaH reacts violently with water.
-
Methylation: Slowly add iodomethane (e.g., 2.82 g, 20.0 mmol) to the reaction mixture. Remove the ice bath and continue stirring for 1 hour at room temperature. Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Upon completion, carefully dilute the reaction mixture with water (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., 20% ethyl acetate in petroleum ether) to yield 6-Chloro-9-methylpurine as a white or pale yellow solid.
Chemical Reactivity and Applications
The synthetic utility of 6-Chloro-9-methylpurine is dominated by the reactivity of the C6-Cl bond. This position is electron-deficient due to the electron-withdrawing nature of the purine ring nitrogens, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This allows for the straightforward displacement of the chloride ion by a wide range of nucleophiles.
Caption: Key SNAr and coupling reactions of 6-Chloro-9-methylpurine.
This versatile reactivity profile makes it a crucial building block in drug discovery:
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Antiviral Agents: It has been used to synthesize nucleoside analogues evaluated for activity against viruses like SARS-CoV. The purine core mimics natural nucleobases, while modifications at the C6 position can modulate enzyme binding and biological activity.[8]
-
Anticancer Agents: The 6-chloropurine scaffold is a precursor to compounds with antileukemic properties.[9] For example, substitution at the C6 position can lead to compounds that interact with cellular pathways involved in cancer cell proliferation.[10]
-
Kinase Inhibitors: Many protein kinases bind to ATP, a natural purine. By modifying the 6-Chloro-9-methylpurine core, chemists can design molecules that compete with ATP for the kinase binding site, thereby inhibiting its function. This is a major strategy in modern cancer therapy.[2]
-
CNS Agents: A series of 6-(alkylamino)-9-alkylpurines derived from 6-chloropurines were synthesized and evaluated as potential antipsychotic agents by studying their ability to antagonize dopamine agonist effects.[11]
Safety and Handling
6-Chloro-9-methylpurine is a chemical that requires careful handling in a laboratory setting.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (recommended 2-8°C).[5]
-
References
-
PubChem. (n.d.). 6-chloro-9-methyl-9H-purine. National Center for Biotechnology Information. Retrieved from [Link]
- Sartorelli, A. C., et al. (1961). Comparative studies on the in vivo action of 6-chloropurine, 6-chloropurine ribonucleoside, and 6-chloro-9-ethylpurine on sarcoma 180 ascites cells. Journal of Pharmacology and Experimental Therapeutics, 134, 123-8.
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Ikejiri, M., & Saijo, M. (2008). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 18(15), 4445-4447. Available from: [Link]
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ChemSynthesis. (n.d.). 6-chloro-9-methyl-9H-purine. Retrieved from [Link]
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SpectraBase. (n.d.). 6-chloro-9-methyl-9H-purine - Optional[1H NMR]. Retrieved from [Link]
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SpectraBase. (n.d.). 6-chloro-9-methyl-9H-purine - Optional[13C NMR]. Retrieved from [Link]
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Ikejiri, M., et al. (2008). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). 6-chloropurine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 6-Chloropurine - 4.3 IR Spectra. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 6-Chloropurine. Retrieved from [Link]
- Giner, R. M., et al. (2015). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. Anticancer Research, 35(1), 207-215.
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Giner, R. M., et al. (2015). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. PubMed. Retrieved from [Link]
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Robins, M. J., et al. (2006). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive. Retrieved from [Link]
- Szarka, S., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12903.
- Kelley, J. L., et al. (1997). 6-(alkylamino)-9-alkylpurines. A new class of potential antipsychotic agents. Journal of Medicinal Chemistry, 40(22), 3659-3666.
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